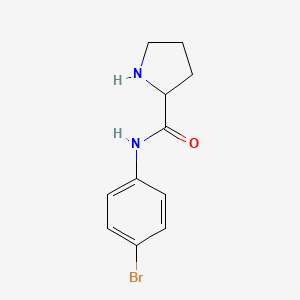

N-(4-Bromophenyl)pyrrolidine-2-carboxamide

Description

Significance of the Pyrrolidine (B122466) Core in Pharmaceutical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in drug discovery. nih.govfrontiersin.org It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The prevalence of this scaffold is attributed to its unique structural and chemical properties.

The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for a more thorough exploration of the chemical space compared to flat, aromatic systems. nih.govresearchgate.net This three-dimensionality is crucial for creating molecules that can fit precisely into the binding sites of biological targets like enzymes and receptors. nbinno.com Furthermore, the pyrrolidine ring often contains one or more chiral centers, meaning the spatial arrangement of its substituents can be finely tuned. nih.govresearchgate.net This stereochemical diversity is a critical tool for medicinal chemists, as different stereoisomers of a drug can have vastly different biological activities and profiles. nih.govresearchgate.net

The pyrrolidine core is a "privileged scaffold," found in numerous natural products, particularly alkaloids, that exhibit a wide range of biological effects. nih.gov In synthetic drug candidates, the inclusion of a pyrrolidine motif can favorably influence pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability. nbinno.com Its versatility and beneficial properties make it a staple in the design of novel therapeutics for various diseases, including cancer, infectious diseases, and central nervous system disorders. frontiersin.orgnbinno.com

Relevance of Carboxamide Functionalities in Bioactive Compounds

The carboxamide group, which consists of a carbonyl group bonded directly to a nitrogen atom, is another cornerstone of medicinal chemistry. wisdomlib.orgjocpr.com This functional group is present in approximately 25% of all commercial pharmaceuticals, highlighting its importance in drug design. wiley-vch.de

One of the key features of the carboxamide bond is its high stability, particularly its resistance to hydrolysis. nih.gov This stability is essential in biological systems, allowing molecules to remain intact and perform their function. jocpr.comnih.gov The carboxamide group is also a versatile hydrogen-bonding unit; the nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. wiley-vch.de This dual capability is critical for forming strong and specific interactions with biological targets, which is the basis of a drug's mechanism of action. wiley-vch.de

Beyond direct target interaction, the carboxamide group serves as a crucial linker, connecting different parts of a molecule to create the optimal three-dimensional shape required for biological activity. wiley-vch.de This functionality is fundamental to the structure of peptides and proteins and is leveraged by chemists to build complex and potent therapeutic agents. jocpr.com

Overview of N-(4-Bromophenyl)pyrrolidine-2-carboxamide as a Research Scaffold

This compound emerges as a significant research scaffold by combining the advantageous properties of the pyrrolidine core and the carboxamide linker with a substituted aromatic ring. The synthesis of this compound and its analogues generally involves the reaction of pyrrolidine-2-carbonyl chloride with various substituted anilines. rroij.comresearchgate.net

Research has specifically focused on series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives for their potential as anticonvulsant agents. rroij.comresearchgate.net In these studies, the this compound molecule (often indexed as compound 3c in scientific literature) was synthesized and evaluated. rroij.com The anticonvulsant activity of these compounds is typically assessed using preclinical models such as the maximal electroshock seizure (MES) test, which helps identify agents that can prevent the spread of seizures. rroij.comresearchgate.net

In a study evaluating a series of these compounds, this compound demonstrated activity in the MES test, indicating its potential as a lead structure for the development of new antiepileptic drugs. rroij.com The data from such studies allow for the analysis of structure-activity relationships (SAR), where chemists correlate changes in the molecule's structure with changes in its biological potency. The bromophenyl group, in particular, is a common feature in medicinal chemistry used to modulate properties like lipophilicity and binding interactions.

Table 1: Anticonvulsant Activity of Selected N-(substituted phenyl)pyrrolidine-2-carboxamide Derivatives

This table presents data from preclinical screening in mice. Activity is indicated by the dose at which the compound provided protection in the maximal electroshock seizure (MES) test.

| Compound ID | Substitution on Phenyl Ring | MES Screen (Dose, mg/kg) |

| 3a | 4-Chloro | 30 |

| 3c | 4-Bromo | 100 |

| 3d | 4-Fluoro | 30 |

| 3g | 4-Methyl | 100 |

| 3h | 4-Methoxy | >300 |

| Carbamazepine | Standard Drug | 30 |

Data sourced from scientific literature evaluating novel anticonvulsant agents. rroij.com

The exploration of this compound and its derivatives showcases a classic medicinal chemistry approach: combining known pharmacologically important scaffolds to create novel molecules with improved or new biological activities. rroij.comresearchgate.net Its structure serves as a promising foundation for further modification and optimization in the quest for new therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKUAGJYOKMVRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264758 | |

| Record name | N-(4-Bromophenyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078791-16-8 | |

| Record name | N-(4-Bromophenyl)-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078791-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(4-Bromophenyl)pyrrolidine-2-carboxamide

The primary challenge in synthesizing this molecule lies in the efficient formation of the amide bond between the pyrrolidine-2-carboxylic acid moiety and the 4-bromoaniline (B143363) fragment.

A direct and common method for the synthesis of this compound involves the amidation reaction between a derivative of pyrrolidine-2-carboxylic acid (often L-proline) and 4-bromoaniline. One established procedure first activates the carboxylic acid. For instance, the hydrochloride salt of pyrrolidine-2-carboxylic acid can be treated with a chlorinating agent like phosphorus pentachloride (PCl₅) in acetyl chloride to generate the more reactive pyrrolidine-2-carbonyl chloride intermediate. rroij.comresearchgate.net This acid chloride is then reacted with 4-bromoaniline in a suitable solvent, such as dry acetone, under reflux conditions to yield the desired this compound. rroij.comresearchgate.net A representative yield for this specific transformation has been reported to be 52%. rroij.com

A similar strategy involves the reaction between 4-bromoaniline and a different activated acyl donor, furan-2-carbonyl chloride, which proceeds in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) (DCM) at room temperature, affording the corresponding amide in excellent yields (94%). mdpi.com This highlights a general and efficient protocol for coupling anilines with acyl chlorides that is applicable to the synthesis of the title compound.

Table 1: Synthesis of this compound via Amidation

| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrrolidine-2-carboxylic acid hydrochloride | 4-bromoaniline | PCl₅, Acetyl chloride | Acetone | Reflux, 8h | 52% | rroij.com |

Modern synthetic chemistry frequently employs coupling reagents to facilitate amide bond formation under milder conditions, avoiding the need to generate harsh intermediates like acid chlorides. Dicyclohexylcarbodiimide (DCC) is a classic coupling agent that activates a carboxylic acid to form an O-acylisourea intermediate. organic-chemistry.org This intermediate readily reacts with a nucleophile, such as 4-bromoaniline, to form the amide bond.

The efficiency of DCC-mediated couplings is significantly enhanced by the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP). organic-chemistry.orgresearchgate.net DMAP functions as a highly effective acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the amine. organic-chemistry.orgnih.gov This catalytic cycle accelerates the reaction, often leading to higher yields and minimizing side reactions. While specific examples for the synthesis of this compound using this exact combination are not detailed in the provided literature, the DCC/DMAP protocol is a standard and reliable method for coupling carboxylic acids and amines. researchgate.netnih.gov A major drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility in many common solvents and can complicate purification. nih.govanalis.com.my Alternative carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to circumvent this issue as they produce a water-soluble urea (B33335) byproduct. analis.com.my

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrrolidine (B122466) derivatives from simple starting materials in a single step. tandfonline.comrsc.org These reactions enhance synthetic efficiency by combining three or more reactants in one pot. For the construction of pyrrolidine-2-carboxamide (B126068) scaffolds, MCRs like the Ugi reaction could be envisioned. A hypothetical Ugi four-component reaction could potentially involve an aldehyde, an amine (like 4-bromoaniline), a carboxylic acid (or a derivative), and an isocyanide to assemble a related structure. For example, a reaction involving an aldehyde, an amino acid ester, and a chalcone (B49325) has been used to obtain various pyrrolidine-2-carboxylates. tandfonline.com While the direct synthesis of this compound via an MCR has not been explicitly reported, the versatility of these methods presents a viable and innovative route to the core pyrrolidine-2-carboxamide framework. tandfonline.com

Derivatization and Structural Modification of this compound

Once synthesized, the this compound molecule offers several sites for further chemical modification, enabling the creation of a library of analogues for structure-activity relationship studies.

The bromine atom on the phenyl ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly versatile and widely used method for forming carbon-carbon bonds. organic-chemistry.orgwhiterose.ac.uk This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronate ester, in the presence of a base. organic-chemistry.org

This strategy has been successfully applied to a closely related analogue, N-(4-bromophenyl)furan-2-carboxamide. mdpi.com In this case, the bromo-substituted compound was coupled with various arylboronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like 1,4-dioxane. mdpi.commdpi.com This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups at the 4-position of the phenyl ring, with reported yields ranging from moderate to good (43-83%). mdpi.com The reaction conditions are generally tolerant of many functional groups, making this a powerful tool for derivatization. mdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling on an N-(4-Bromophenyl)carboxamide Analogue

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 83% | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 79% | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75% | mdpi.com |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68% | mdpi.com |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 51% | mdpi.com |

Data based on the coupling with N-(4-bromophenyl)furan-2-carboxamide as a representative substrate. mdpi.com

The pyrrolidine ring itself offers opportunities for structural diversification. The secondary amine within the pyrrolidine ring is a nucleophilic site that can undergo various chemical transformations. N-acylation or N-sulfonylation are common modifications. For instance, reacting the pyrrolidine nitrogen with sulfonyl chlorides can introduce a sulfonamide group, a moiety prevalent in pharmacologically active compounds. nih.gov Similarly, N-alkylation or N-arylation can be achieved. One synthetic route to related prolinamides involves the initial N-arylation of L-proline, followed by amidation of the carboxylic acid group, demonstrating that the nitrogen can be functionalized prior to the final amide bond formation. nih.gov These modifications can significantly alter the steric and electronic properties of the molecule, influencing its conformation and potential biological interactions.

Substitution Pattern Influence on Synthetic Yields and Purity

The electronic properties of the substituent on the phenyl ring play a critical role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the nucleophilicity of the aniline's amino group. Generally, anilines bearing EDGs are more nucleophilic, leading to faster and more efficient reactions. Conversely, strong EWGs can decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions or resulting in lower yields.

Research into the synthesis of a series of N-(substituted phenyl)pyrrolidine-2-carboxamides has provided data illustrating these effects. For instance, the synthesis of the target compound, This compound , which has a moderately electron-withdrawing bromine atom at the para-position, has been reported with a yield of 52%. rroij.com Studies on related structures further illuminate the impact of different substituents. The synthesis of N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, which features a chloro substituent, resulted in a high yield of 78%. nih.gov In contrast, replacing the chloro group with a more electron-donating methoxy (B1213986) group gave a yield of 52%. nih.gov A fluoro-substituted analog was obtained in a 66% yield. nih.gov

Furthermore, the synthesis of various N-(4'-substituted phenyl)-l-prolinamides has shown yields ranging from 20% to 80%, underscoring the significant impact of the substituent on the amine precursor on the outcome of the amidation reaction. nih.gov In a different but related system, the synthesis of N-(4-bromophenyl)furan-2-carboxamide from 4-bromoaniline was achieved with an excellent yield of 94%, demonstrating high efficiency in a similar acylation reaction. mdpi.com

These findings indicate that the electronic nature of the substituent on the phenyl ring is a key determinant of the synthetic yield. While a comprehensive, direct comparison of a wide range of substituents on the exact N-phenylpyrrolidine-2-carboxamide scaffold is limited in single studies, the available data from various related syntheses consistently point towards this structure-reactivity relationship. Purity is generally reported as being high for these compounds after standard purification techniques like recrystallization, with structures confirmed by spectral analysis. rroij.comresearchgate.net

Interactive Data Table: Influence of Phenyl Substituent on Amide Synthesis Yield

The table below summarizes reported yields for the synthesis of this compound and related substituted amide compounds, illustrating the effect of different substituents on the phenyl ring of the amine reactant.

| Compound Name | Phenyl Substituent | Yield (%) | Reference |

| This compound | 4-Bromo | 52 | rroij.com |

| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 4-Chloro | 78 | nih.gov |

| N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 4-Fluoro | 66 | nih.gov |

| N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 4-Methoxy | 52 | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Bromo | 94 | mdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR analysis of N-(4-Bromophenyl)pyrrolidine-2-carboxamide in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton in the structure. The spectrum is characterized by signals from the aromatic protons of the 4-bromophenyl ring, the protons of the pyrrolidine (B122466) ring, and the protons associated with the amide and amine functional groups.

A study on the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives reported the following key ¹H NMR signals for the title compound. researchgate.net A singlet at 9.26 ppm is attributed to the amide proton (CONH), its downfield shift indicative of its attachment to an electron-withdrawing carbonyl group and potential involvement in hydrogen bonding. researchgate.net The aromatic protons on the bromophenyl ring appear as a multiplet in the range of 7.43-7.82 ppm, integrating to four protons. researchgate.net A singlet corresponding to the pyrrolidine N-H proton is observed at 5.18 ppm. researchgate.net The proton on the chiral carbon of the pyrrolidine ring (C2) appears as a doublet at 3.77 ppm. researchgate.net The remaining six protons of the pyrrolidine ring show as a broad multiplet between 1.12 and 2.87 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.26 | Singlet (s) | 1H | CONH |

| 7.43-7.82 | Multiplet (m) | 4H | Ar-H |

| 5.18 | Singlet (s) | 1H | Pyrrolidine NH |

| 3.77 | Doublet (d) | 1H | CH CH₂ (Pyrrolidine C2) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

While specific experimental ¹³C NMR data for this compound is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the functional groups present in the molecule. The spectrum would be expected to show 11 distinct signals, corresponding to the 11 unique carbon environments.

The carbonyl carbon of the amide group (C=O) is expected to resonate furthest downfield, typically in the range of 165-180 ppm. The aromatic carbons of the 4-bromophenyl ring would appear between 110-140 ppm. The carbon atom bonded to the bromine (C-Br) would likely be found around 115-125 ppm, while the other aromatic carbons would have shifts influenced by the amide substituent. The carbons of the pyrrolidine ring are expected in the aliphatic region, with the chiral carbon (C2, attached to the carbonyl group) appearing around 60-70 ppm and the other three aliphatic carbons resonating further upfield, typically between 20-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| Amide C =O | 165 - 180 |

| Aromatic C -NH | 135 - 145 |

| Aromatic C -H | 120 - 135 |

| Aromatic C -Br | 115 - 125 |

| Pyrrolidine C 2-H | 60 - 70 |

| Pyrrolidine C 5-H₂ | 45 - 55 |

Two-Dimensional NMR Techniques for Stereochemical Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be applicable for the definitive assignment of proton and carbon signals. A COSY spectrum would confirm the coupling relationships between protons, particularly within the pyrrolidine ring system. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. To date, specific 2D NMR studies for this compound have not been reported in the surveyed scientific literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band for the amide carbonyl (C=O) stretch is anticipated in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations for the secondary amide and the secondary amine of the pyrrolidine ring would likely appear as distinct bands in the region of 3200-3400 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring should appear just below 3000 cm⁻¹. The in-ring C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. Furthermore, a band corresponding to the C-N stretch would be expected in the 1200-1350 cm⁻¹ range. The presence of the bromine substituent on the aromatic ring would give rise to a C-Br stretching vibration at lower wavenumbers, typically in the 515-690 cm⁻¹ region. libretexts.org

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide & Amine | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (Pyrrolidine) | 2850 - 3000 |

| C=O Stretch | Amide (Amide I) | 1650 - 1680 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Amide/Amine | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₃BrN₂O), the monoisotopic mass is 268.02112 Da. uni.lu Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak in a mass spectrum would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

Predicted mass spectrometry data for the protonated molecule ([M+H]⁺) shows an m/z of 269.02840. uni.lu Other common adducts predicted include the sodium adduct ([M+Na]⁺) at m/z 291.01034. uni.lu The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragments corresponding to the 4-bromoaniline (B143363) moiety and the pyrrolidine-2-carbonyl moiety.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct / Ion | Predicted m/z |

|---|---|

| [M]⁺ | 268.02057 |

| [M+H]⁺ | 269.02840 |

| [M+Na]⁺ | 291.01034 |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive crystallographic investigation of this compound would be necessary to fully elucidate its solid-state architecture. This would involve the growth of a suitable single crystal, followed by diffraction analysis to determine the following key parameters.

The crystal system and space group are fundamental properties of a crystalline solid, defining the symmetry of the unit cell and the arrangement of molecules within it. This information is a primary outcome of an X-ray diffraction experiment. For related compounds, a variety of crystal systems, such as monoclinic and orthorhombic, have been observed. However, the specific crystal system and space group for this compound are yet to be determined.

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. These could include hydrogen bonds involving the amide N-H donor and the carbonyl oxygen acceptor, as well as weaker C-H···O interactions. Furthermore, the presence of the aromatic bromophenyl ring could lead to π-stacking interactions. The bromine atom might also participate in halogen bonding. The nature, geometry, and extent of these interactions are critical for understanding the stability and properties of the crystalline material.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a variety of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is the determination of the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of N-(4-Bromophenyl)pyrrolidine-2-carboxamide. This process involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of atoms. A subsequent conformational analysis would explore other stable, low-energy conformers, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

No specific optimized geometry or conformational analysis data for this compound is available in published literature.

Electronic Structure Analysis

Analysis of the electronic structure provides information about the reactivity and properties of the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules.

Specific HOMO-LUMO energy values and MEP maps for this compound have not been reported in scientific publications.

Spectroscopic Property Prediction

DFT calculations can predict spectroscopic properties, which can be used to validate experimental data.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimentally obtained spectra and confirming the molecule's structure.

Vibrational Frequencies: The prediction of infrared (IR) and Raman vibrational frequencies helps in the interpretation of experimental vibrational spectra, allowing for the identification of characteristic functional group vibrations.

There are no published predicted NMR chemical shifts or vibrational frequencies for this compound.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design.

Ligand-Protein Interaction Profiling with Biological Targets

To perform a molecular docking study, this compound would be treated as a ligand and docked into the active site of a specific biological target, such as an enzyme or a receptor. This simulation would reveal potential intermolecular interactions, including:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Halogen bonds

This interaction profile helps to understand the molecular basis of the ligand's potential biological activity.

No molecular docking studies detailing the interaction of this compound with any specific biological target have been published.

Prediction of Binding Modes and Affinities

The output of a docking simulation includes the predicted binding pose (the orientation and conformation of the ligand in the receptor's binding site) and a scoring function value, which estimates the binding affinity. A lower binding energy score typically indicates a more favorable interaction. These predictions are crucial for prioritizing compounds for further experimental testing in drug discovery pipelines.

Predicted binding modes and affinities for this compound are not available in the scientific literature.

While the computational methodologies for detailed molecular analysis are well-established, a thorough review of scientific literature indicates a lack of specific research applying these techniques to this compound. The frameworks for DFT calculations and molecular docking provide a clear roadmap for future research on this compound. Such studies would be invaluable for elucidating its physicochemical properties, predicting its reactivity, and exploring its potential as a bioactive agent. The absence of this data highlights a gap in the current body of research and presents an opportunity for future investigation into the properties of this particular carboxamide derivative.

Role of Specific Functional Groups (e.g., Bromine, Amide) in Molecular Recognition

The molecular architecture of this compound is distinguished by key functional groups that are pivotal for its interaction with biological targets. The bromine atom and the amide linkage are of particular significance in molecular recognition processes.

The bromine atom on the phenyl ring is a critical contributor to the molecule's binding affinity and specificity. As a halogen, bromine can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site on a receptor. This interaction can significantly enhance the binding affinity and influence the orientation of the molecule within a binding pocket. Furthermore, the lipophilic nature of the bromine atom can facilitate the crossing of biological membranes and contribute to hydrophobic interactions within the target protein.

The amide group serves as a rigid and planar unit that can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capability allows for the formation of strong and directional hydrogen bonds with amino acid residues in a protein's active site, which is often a determining factor in the potency of a drug candidate. The planarity of the amide bond also restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

While specific QSAR and SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its potential biological activity based on its structural features and data from analogous compounds.

Elucidation of Structural Determinants for Biological Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. The pyrrolidine (B122466) ring, a common scaffold in medicinal chemistry, provides a defined stereochemical framework. The carboxamide linkage connects this aliphatic ring to the aromatic bromophenyl group, creating a molecule with distinct hydrophobic and polar regions.

The key structural determinants for its activity are likely to be:

The nature and position of the substituent on the phenyl ring.

The stereochemistry of the pyrrolidine-2-carboxamide (B126068) core.

The conformational flexibility of the entire molecule.

Impact of Substituent Effects on Bioactivity Profiles

The bioactivity profile of the this compound scaffold can be modulated by altering the substituents on the phenyl ring. The bromine atom at the para-position is a key feature. Replacing bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups would likely have a significant impact on the compound's electronic properties, lipophilicity, and steric profile. These changes, in turn, would influence its binding affinity and selectivity for a given biological target.

| Substituent at para-position | Expected Impact on Bioactivity |

| -Cl | Similar to bromine, may form halogen bonds, slightly less lipophilic. |

| -F | Can form hydrogen bonds, less lipophilic than bromine. |

| -CH3 | Increases lipophilicity, can engage in hydrophobic interactions. |

| -OCH3 | Can act as a hydrogen bond acceptor, alters electronic properties. |

| -NO2 | Strong electron-withdrawing group, can act as a hydrogen bond acceptor. |

Development of Predictive Models for Analog Design

Based on the structural determinants and substituent effects, predictive QSAR models can be developed to guide the design of novel analogs of this compound with improved activity and selectivity. These models typically use a set of known active and inactive compounds to establish a mathematical relationship between their structural properties (descriptors) and their biological activity.

Relevant molecular descriptors for building a QSAR model for this scaffold would include:

Electronic descriptors: Hammett constants, partial charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP, hydrophobic field.

Topological descriptors: Connectivity indices, shape indices.

By generating a library of virtual analogs with different substituents and calculating their descriptor values, a validated QSAR model could predict their biological activity, thereby prioritizing the synthesis of the most promising candidates. This computational approach streamlines the drug discovery process by reducing the need for extensive and costly experimental screening.

Investigation of Biological Activities and Underlying Mechanisms

Anticonvulsant Activity Studies

The potential for N-substituted pyrrolidine-2-carboxamide (B126068) derivatives as anticonvulsant agents has been an area of active investigation. The structural motif of a carboxamide is present in several established antiepileptic drugs, suggesting its importance as a pharmacophore.

The Maximal Electroshock Seizure (MES) test in mice is a standard preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures. In a study evaluating a series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives, N-(4-Bromophenyl)pyrrolidine-2-carboxamide, designated as compound 3c, was assessed for its anticonvulsant properties. rroij.com The study reported that this compound exhibited "good to moderate protection" against MES-induced seizures. rroij.com

The research involved administering the compound intraperitoneally to mice at various dose levels, with anticonvulsant activity assessed after 30 minutes and 4 hours. While most of the synthesized compounds showed some level of activity in the MES test, derivatives with 4-chlorophenyl and 4-nitrophenyl substitutions demonstrated the most significant protection. rroij.com The 4-bromo derivative was noted among those showing a positive, albeit less potent, response compared to the most active compounds in the series. rroij.com

Interactive Data Table: Anticonvulsant Activity of N-(substituted phenyl)pyrrolidine-2-carboxamide Derivatives in the MES Test

| Compound | Substitution | Reported Activity in MES Test |

| 3a | 4-Nitrophenyl | Active, protection against seizure |

| 3c | 4-Bromophenyl | Good to moderate protection |

| 3d | 4-Chlorophenyl | Most active of the series |

| 3e | Phenyl | Good to moderate protection |

| 3g | 4-Methylphenyl | Good to moderate protection |

| 3h | 4-Methoxyphenyl | Good to moderate protection |

Note: This table is a qualitative representation based on the descriptive findings of the cited research. rroij.com Specific quantitative data such as ED50 values were not provided for all compounds in the source.

While direct mechanistic studies on this compound are not extensively available, the mechanisms of action for many anticonvulsant drugs are well-established and provide a basis for plausible hypotheses. nih.govepilepsysociety.org.uk The primary mechanisms by which anticonvulsant drugs exert their effects involve the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission or attenuation of excitatory neurotransmission. nih.govepilepsysociety.org.uk

One of the most common mechanisms for anticonvulsant drugs is the blockade of voltage-gated sodium channels. nih.gov By binding to these channels, drugs can reduce the repetitive firing of neurons that is characteristic of seizures. Another key target is the voltage-gated calcium channels, particularly those that mediate calcium currents in thalamic neurons, which are involved in absence seizures. nih.gov It is hypothesized that this compound may interact with one or more of these ion channels to stabilize neuronal membranes and reduce hyperexcitability.

Furthermore, enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is another major pathway for anticonvulsant activity. nih.gov This can occur through various means, including direct modulation of GABA-A receptors or by inhibiting the degradation or re-uptake of GABA. nih.gov Given that many compounds containing a pyrrolidine (B122466) ring, such as levetiracetam, have complex and unique mechanisms of action, it is also possible that this compound acts on novel targets. Hybrid compounds derived from a pyrrolidine-2,5-dione scaffold have been shown to influence neuronal voltage-sensitive sodium and L-type calcium channels.

Antimicrobial Activity Research

While direct studies on the antimicrobial properties of this compound are limited, the broader class of pyrrolamide and pyrrolidine carboxamide compounds has been investigated for antibacterial activity, providing a foundation for proposed mechanisms. nih.govnih.gov

Currently, there is a lack of published research specifically evaluating the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacterial strains. Studies on structurally related compounds, such as N-(4-bromophenyl)pyrazine-2-carboxamide, have noted its synthesis and structural characteristics but have not reported broad-spectrum antibacterial screening. researchgate.netnih.gov Therefore, the efficacy of this compound as an antibacterial agent remains an open area for future investigation.

The ability of bacteria to form biofilms on surfaces is a significant contributor to persistent infections and antibiotic resistance. Research into agents that can inhibit or disrupt biofilm formation is a critical area of microbiology. Some studies have explored the antibiofilm activity of pyrrolidine-substituted derivatives, with some success against Staphylococcus aureus biofilms. researchgate.netnih.gov However, there are no specific studies to date that have reported on the evaluation of this compound for its ability to inhibit biofilm formation. This represents a gap in the current understanding of the compound's biological activity profile.

Based on extensive research into a class of compounds known as pyrrolamides, a strong mechanistic hypothesis for the potential antibacterial action of this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. nih.govnih.gov

DNA gyrase, a type II topoisomerase found in bacteria, introduces negative supercoils into DNA, which is crucial for relieving torsional stress during DNA replication. nih.gov Topoisomerase IV, also a type II topoisomerase, is primarily involved in decatenating daughter chromosomes after replication. rsc.org The pyrrolamides have been shown to be ATP-competitive inhibitors that bind to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. rsc.orgnih.gov This binding action prevents the enzymes from carrying out their essential functions, leading to the disruption of DNA synthesis and ultimately, bacterial cell death. nih.govnih.gov

Given that this compound shares the core pyrrolidine carboxamide scaffold with the studied pyrrolamides, it is plausible that if it were to exhibit antibacterial activity, it would be through a similar mechanism of action. This hypothesis is further supported by the fact that modifications to the phenyl ring and the pyrrole (B145914) ring of the pyrrolamides have been shown to modulate their inhibitory potency and antibacterial spectrum. rsc.org

Enzyme Inhibition and Receptor Interaction Studies

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govmdpi.com The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and improved glycemic control. nih.govmdpi.commdpi.com

The pyrrolidine-2-carboxamide scaffold, a core component of this compound, is a well-established pharmacophore in the design of DPP-IV inhibitors. nih.govresearchgate.net Specifically, cyanopyrrolidine derivatives have been extensively investigated and have led to the development of clinically approved drugs like vildagliptin (B1682220) and saxagliptin. nih.gov These compounds mimic the structure of proline, a natural substrate of DPP-IV, allowing them to bind to the enzyme's active site. researchgate.net

While direct experimental data on the DPP-IV inhibitory activity of this compound is not extensively available in the public domain, the structural similarity of its pyrrolidine-2-carboxamide core to known DPP-IV inhibitors suggests that it could be a candidate for such activity. nih.govmdpi.com Computational studies on analogous pyrrolidine-2-carboxylic acid derivatives have been conducted to explore their binding affinity with the DPP-IV enzyme, indicating the potential of this chemical class. nih.gov Further enzymatic assays would be necessary to quantify the specific inhibitory potency (e.g., IC₅₀ value) of this compound against DPP-IV.

Cholinesterase (AChE, BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.netnih.gov

The pyrrolidine moiety is a structural feature found in various compounds investigated for cholinesterase inhibitory activity. frontiersin.org Research on different dispiro pyrrolidine derivatives has demonstrated their potential to inhibit both AChE and BuChE. researchgate.net For instance, certain synthesized dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have shown promising efficacy against both enzymes, with some exhibiting greater selectivity for AChE. nih.gov Kinetic studies on such derivatives have often indicated a mixed-mode of inhibition, suggesting interaction with both the catalytic and peripheral anionic sites of the cholinesterases. researchgate.net

As with DPP-IV inhibition, specific experimental data detailing the IC₅₀ values of this compound against AChE and BuChE are not readily found in published literature. However, the presence of the pyrrolidine ring, combined with the N-phenylcarboxamide structure, places it within a class of compounds that has been explored for this biological activity. frontiersin.orgnih.gov To ascertain its potential as a cholinesterase inhibitor, in vitro enzymatic assays using methods like the Ellman's assay would be required. researchgate.net

Investigation of Receptor Binding Affinities and Selectivity

Beyond enzyme inhibition, the interaction of small molecules with various receptors is a cornerstone of pharmacological research. For pyrrolidine-2-carboxamide derivatives, investigations have extended to their binding affinities for different receptor types. For example, a series of 3-arylpyrrolidine-2-carboxamide derivatives were designed and synthesized to study their effects as melanocortin-4 receptor (MC4R) ligands, which are involved in energy homeostasis and appetite regulation. nih.gov These studies revealed that stereochemistry plays a crucial role in receptor affinity, with a specific isomer demonstrating the most potent binding. nih.gov

Currently, there is a lack of specific data in the scientific literature concerning the receptor binding affinities and selectivity profile of this compound for a broad range of receptors. Such studies would typically involve radioligand binding assays or other biophysical techniques to determine the compound's affinity (Ki or Kd values) for a panel of receptors, which is crucial for understanding its potential therapeutic applications and off-target effects.

Anti-inflammatory and Analgesic Properties Research

Inflammation is a complex biological response to harmful stimuli, and pain is a frequent symptom of inflammation. nih.govresearchgate.net The search for new anti-inflammatory and analgesic agents is an active area of drug discovery, with many efforts focused on scaffolds similar to this compound. alliedacademies.orgnih.govabacademies.org

In vivo Models for Anti-inflammatory Response

The anti-inflammatory potential of novel compounds is often evaluated using established in vivo models. A common method is the carrageenan-induced paw edema test in rats, where the ability of a compound to reduce swelling is measured over time. researchgate.netalliedacademies.orgnih.gov Studies on various carboxamide derivatives, including those with quinoline (B57606) and pyrrolidine-dione cores, have utilized this model to demonstrate significant anti-inflammatory activity, sometimes comparable to standard drugs like diclofenac (B195802) sodium. researchgate.netalliedacademies.org For instance, certain N-phenylpyrrolidine derivatives have been identified as having anti-inflammatory effects in such assays. nih.gov

Although specific in vivo anti-inflammatory data for this compound is not documented in available research, the known anti-inflammatory properties of related carboxamide and pyrrolidine structures suggest this is a plausible area for investigation. nih.govalliedacademies.orgnih.gov

Pathways of Analgesic Action

The analgesic effects of compounds are often investigated through models such as the writhing test in mice, which assesses peripheral analgesic activity, or the hot plate test. alliedacademies.orgabacademies.org The mechanisms underlying analgesia are frequently linked to the inhibition of inflammatory pathways, such as the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory and pain-mediating prostaglandins (B1171923) and leukotrienes. nih.govnih.gov

Research on novel carboxamides and pyrrolidine derivatives has explored their potential to inhibit these enzymes. researchgate.netnih.gov For example, some newly synthesized pyrrolidine derivatives have been subjected to in silico docking studies against COX-1 and COX-2 enzymes, followed by in vivo testing, which identified compounds with notable analgesic effects. nih.gov While direct evidence for this compound is absent, its structural elements are present in compounds that have been investigated for their influence on these analgesic pathways.

Other Potential Biological Activities Explored

The pyrrolidine carboxamide scaffold is a versatile structure that has been incorporated into molecules with a wide range of biological activities beyond those previously mentioned. For instance, derivatives have been investigated for their potential as antimicrobial and antifungal agents. tandfonline.comnih.govmdpi.com Additionally, certain pyrrolopyridine carboxamides have been explored for their ability to inhibit Lats kinases, suggesting a role in cellular proliferation and potential applications in regenerative medicine. google.com

Given the broad spectrum of activities associated with the pyrrolidine core, it is conceivable that this compound could exhibit other biological effects. frontiersin.org However, without specific experimental screening, any such potential remains speculative.

Anxiolytic Research

Currently, there is no publicly available scientific literature or research data detailing any investigations into the anxiolytic properties of this compound.

Antitubercular Investigations

No specific studies on the antitubercular activity of this compound have been identified in the available scientific literature. However, research into related compounds provides some context. For instance, a series of pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial component for the growth of Mycobacterium tuberculosis. nih.gov These studies have revealed that specific structural modifications, such as the attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, can significantly enhance anti-tuberculosis activity. nih.gov One particular compound from this series demonstrated potent activity against drug-resistant tuberculosis strains. nih.gov

Similarly, derivatives of N-phenylpyrazine-2-carboxamide have been synthesized and assessed for their antimycobacterial effects. nih.govresearchgate.net These efforts have led to the identification of compounds with significant in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide showed a minimum inhibitory concentration (MIC) of less than 2.0 micromol/L. nih.gov Another derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was also found to be highly active. nih.govresearchgate.net While these findings are for structurally related compounds, they underscore the potential of the carboxamide functional group in the development of new antitubercular agents.

Insecticidal Efficacy

There is currently no available research or data regarding the evaluation of this compound for insecticidal efficacy.

Future Directions and Research Perspectives

Design and Synthesis of Novel N-(4-Bromophenyl)pyrrolidine-2-carboxamide Analogs

The future development of this compound hinges on the strategic design and synthesis of novel analogs to enhance potency, selectivity, and pharmacokinetic properties. The core structure presents multiple sites for chemical modification, including the pyrrolidine (B122466) ring, the carboxamide linker, and the bromophenyl moiety.

Future synthetic strategies will likely focus on:

Substitution on the Phenyl Ring: While the 4-bromo substitution has been a common feature, exploring other halogen substitutions (Cl, F, I) or introducing a variety of electron-donating or electron-withdrawing groups could significantly modulate the electronic properties and binding interactions of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a robust method for introducing diverse aryl or heteroaryl groups at the position of the bromine atom, thereby expanding the chemical space. nih.govmdpi.com

Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be functionalized. For instance, substitution at the C3, C4, or C5 positions can influence the ring's conformation and the spatial orientation of the carboxamide group, which can be critical for target engagement. nih.gov

N-Alkylation/Arylation of the Pyrrolidine Nitrogen: The secondary amine on the pyrrolidine ring is a prime target for modification. Introducing various alkyl or aryl substituents could alter the compound's lipophilicity, polarity, and potential for additional interactions with target proteins.

These synthetic endeavors aim to build a diverse library of compounds for extensive structure-activity relationship (SAR) studies. High-throughput screening of these focused libraries, potentially using microtiter synthesis approaches, will be instrumental in rapidly identifying compounds with improved biological profiles. nih.gov

Table 1: Potential Strategies for Analog Synthesis

| Modification Site | Synthetic Strategy | Potential Outcome |

|---|---|---|

| Phenyl Ring | Suzuki-Miyaura Cross-Coupling | Introduction of diverse aryl/heteroaryl groups to probe binding pocket |

| Nucleophilic Aromatic Substitution | Introduction of various functional groups (e.g., -OCH3, -CN, -NO2) | |

| Pyrrolidine Ring | Functionalization of Proline Precursors | Altering ring pucker and substituent orientation |

| N-Alkylation/Acylation | Modulating solubility, lipophilicity, and metabolic stability | |

| Carboxamide Linker | Bioisosteric Replacement | Replacing the amide with groups like esters or sulfonamides to improve pharmacokinetics |

Exploration of Enantioselective Synthesis Routes and Chiral Recognition

The pyrrolidine-2-carboxamide (B126068) structure contains a chiral center at the C2 position, meaning it exists as two enantiomers ((R) and (S)). It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities, potencies, and safety profiles due to the stereospecific nature of biological targets like proteins and enzymes. researchgate.netnih.gov Therefore, a critical area of future research is the development of efficient enantioselective synthetic methods.

Organocatalysis, particularly using proline and its derivatives, has proven highly effective for the asymmetric synthesis of pyrrolidine-containing molecules. researchgate.netmdpi.com Future work should focus on adapting these methodologies to produce enantiopure (S)- or (R)-N-(4-Bromophenyl)pyrrolidine-2-carboxamide. This would involve the asymmetric synthesis of the core pyrrolidine ring or the enantioselective amidation of a chiral proline derivative. nih.govscilit.com

Furthermore, developing methods for chiral recognition and separation is essential. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are standard, but advanced Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents could also be explored to determine the enantiomeric excess and absolute configuration of newly synthesized compounds. mdpi.com Investigating the biological activity of each individual enantiomer is a crucial step to identify the eutomer (the more active enantiomer), which would allow for the development of a more potent and potentially safer single-enantiomer drug.

Advanced Mechanistic Studies using Biophysical Techniques

Understanding how this compound and its analogs interact with their biological targets at a molecular level is fundamental for rational drug design. While initial studies have identified potential activities, such as anticonvulsant effects, the precise mechanisms of action are often not fully elucidated. researchgate.net Future research must employ a suite of advanced biophysical techniques to dissect these interactions. nih.gov

Key biophysical methods to be explored include:

X-ray Crystallography: Co-crystallizing active analogs with their target proteins can provide atomic-level resolution images of the binding site. nih.gov This information is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding, and it can guide the design of new analogs with improved affinity and selectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful tool for studying protein-ligand interactions in a near-physiological state. mdpi.comnih.gov Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can confirm binding, identify the ligand's binding epitope, and map the interaction surface on the protein target without the need for crystallization. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These techniques can provide detailed thermodynamic and kinetic data on the binding interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), as well as on- and off-rates. nih.gov This information is crucial for optimizing the binding characteristics of lead compounds.

For analogs showing anticonvulsant activity, these techniques could be used to study their interaction with neuronal targets like voltage-gated sodium or calcium channels, which are common targets for antiepileptic drugs. nih.govepilepsysociety.org.uk

Applications in Chemical Biology as Molecular Probes

Beyond therapeutic applications, the this compound scaffold can be developed into valuable molecular probes for chemical biology research. Molecular probes are specifically designed molecules used to study biological systems, such as identifying a drug's target, visualizing a protein's location in a cell, or elucidating a biological pathway.

Future work in this area would involve modifying the scaffold to incorporate various functional tags:

Fluorophores: Attaching a fluorescent dye would allow for the visualization of the molecule's distribution and localization within cells using fluorescence microscopy, helping to identify where the compound accumulates and interacts with its targets.

Photoaffinity Labels: Incorporating a photoreactive group would enable covalent cross-linking of the probe to its biological target upon UV irradiation. Subsequent proteomic analysis can then be used to definitively identify the target protein(s).

Biotin (B1667282) Tags: A biotin tag would allow for the affinity purification of the probe-target complex using streptavidin-coated beads, providing another robust method for target identification and validation.

By developing such probes, researchers can gain deeper insights into the mechanism of action of this class of compounds and uncover new biological roles and potential therapeutic targets. nih.gov

Development of this compound as a Lead Scaffold for Diverse Bioactive Agents

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, as its structure is found in numerous FDA-approved drugs and natural products with a wide range of biological activities. nih.govfrontiersin.org The this compound framework inherits this versatility, and initial research has already demonstrated its potential to be tailored for various therapeutic targets.

Future research should systematically explore the potential of this scaffold beyond its initial identified activities. By creating and screening diverse chemical libraries based on this core, its utility as a lead structure for different diseases can be uncovered. Documented activities of related pyrrolidine carboxamides suggest several promising avenues for exploration.

Table 2: Potential Therapeutic Applications for the Pyrrolidine-2-carboxamide Scaffold

| Therapeutic Area | Biological Target/Mechanism | Rationale for Exploration |

|---|---|---|

| Neurology (Epilepsy) | Voltage-gated sodium/calcium channels | Derivatives have shown anticonvulsant activity in preclinical models. researchgate.netnih.gov |

| Infectious Diseases | Enoyl-Acyl Carrier Protein Reductase (InhA) | Pyrrolidine carboxamides are a known class of inhibitors for this key tuberculosis enzyme. nih.govacs.org |

| Oncology | EGFR/CDK2 Kinases | Novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors with antiproliferative activity. nih.gov |

| Parasitic Diseases | N-myristoyltransferase | Sulphonamide pyrolidine carboxamides have shown antiplasmodial activity. nih.gov |

The development of this compound as a lead scaffold involves leveraging SAR data from one therapeutic area to inform the design of agents for another. This cross-disciplinary approach can accelerate the discovery of novel drugs for a multitude of conditions, establishing this chemical framework as a truly versatile tool in the drug discovery arsenal. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Bromophenyl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 4-bromoaniline with pyrrolidine-2-carboxylic acid derivatives. For example, analogous compounds (e.g., N-(4-bromophenyl)pyridine-2-carboxamide) are synthesized via activation of the carboxylic acid (e.g., using triphenylphosphite in pyridine at 100°C for 4 hours) followed by amide bond formation .

- Optimization : Reaction parameters (temperature, solvent, stoichiometry) should be systematically varied. Monitoring via thin-layer chromatography (TLC) and optimizing catalyst loading (e.g., using coupling agents like DCC or EDC) can improve yields.

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the amide bond and substituent positions (e.g., 4-bromophenyl integration at ~7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂BrN₂O₂ ≈ 297.0 m/z) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for understanding steric effects .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The bromine atom’s electron-withdrawing effect polarizes the aromatic ring, increasing electrophilicity at the carboxamide carbonyl group .

- Validation : Compare computational results with experimental data (e.g., Hammett substituent constants for bromine σₚ ≈ +0.23) .

Q. What are the challenges in evaluating the biological activity of this compound, and how can they be addressed?

- Bioavailability Issues : Similar pyrrolidine carboxamides exhibit rapid in vivo clearance due to metabolic instability. Strategies include modifying the pyrrolidine ring (e.g., fluorination) or adding lipophilic groups to enhance membrane permeability .

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinities with enzymes like kinases or proteases. For example, pyrrolidine carboxamides show affinity for indazole-containing targets in docking studies .

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

- Case Study : Crystallography (e.g., bond angles in thiazolidinone derivatives) can confirm regioselectivity in cyclization reactions. For instance, torsional angles in N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (C7–S1–C9–C8 = −26.5°) validate proposed transition states .

- Data Reconciliation : Discrepancies between predicted and observed stereochemistry may require revisiting reaction pathways (e.g., solvent effects on stereochemical outcomes).

Key Considerations

- Advanced Tools : SHELX (crystallography), AutoDock Vina (docking), and DFT (electronic modeling) are recommended for rigorous analysis.

- Contradiction Management : Cross-validate computational predictions with crystallographic or spectroscopic data to resolve mechanistic ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.